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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer agent IM156 with other
biguanides, focusing on the validation of its target engagement. Experimental data and detailed
protocols are presented to support researchers in evaluating and potentially adopting this novel
agent in their studies.

Introduction to IM156 and its Target

IM156 is a novel, potent biguanide that acts as an inhibitor of mitochondrial protein complex 1
(PC1), a critical component of the electron transport chain involved in oxidative phosphorylation
(OXPHOS).[1] By inhibiting PC1, IM156 disrupts cellular energy production in the form of ATP,
a process on which many cancer cells are highly dependent.[2] This mechanism of action is
shared with other biguanides like metformin and phenformin. However, IM156 has been
developed to offer improved potency and a more favorable safety profile.[3][4][5] Preclinical
models have demonstrated the anticancer activity of IM156 in various cancers, including
glioblastoma, gastric cancer, and EGFR-mutated lung cancer.

Comparative Analysis of Target Engagement

The primary measure of target engagement for PC1 inhibitors is the reduction in the oxygen
consumption rate (OCR), a direct indicator of mitochondrial respiration.[6][7][8][9]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12377034?utm_src=pdf-interest
https://immunomet.com/immunomet-therapeutics-inc-announces-publication-of-first-in-human-study-of-im156-a-novel-biguanide-oxidative-phosphorylation-oxphos-inhibitor-in-patients-with-advanced-solid-tumors/
https://letswinpc.org/research/oxidation-pathway-clinical-trial/
https://immunomet.com/wp-content/uploads/2022/04/JPETAR2021000811_proof.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11421015/
https://www.mdpi.com/1422-0067/20/13/3316
https://www.researchgate.net/publication/330919598_Using_Seahorse_Machine_to_Measure_OCR_and_ECAR_in_Cancer_Cells_Methods_and_Protocols
https://utsouthwestern.elsevierpure.com/en/publications/using-seahorse-machine-to-measure-ocr-and-ecar-in-cancer-cells/
https://en.bio-protocol.org/en/bpdetail?id=2850&type=0
https://pubmed.ncbi.nlm.nih.gov/34285967/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Feature

IM156

Metformin

Phenformin

Primary Target

Mitochondrial Protein
Complex 1 (PC1)

Mitochondrial Protein
Complex 1 (PC1)

Mitochondrial Protein
Complex 1 (PC1)

Potency in OCR
Inhibition

High

Moderate

High

AMPK Activation

Potent activator

Activator

Activator

Cellular Uptake

More hydrophobic,
potentially greater
bioavailability in

cancer cells

Requires organic
cation transporters
(OCTs)

More lipophilic and
passively cell-

permeable

Reported Side Effects

Manageable nausea,
diarrhea, emesis at
RP2D

Low risk of lactic

acidosis

Higher risk of lactic
acidosis (withdrawn

from many markets)

Clinical Development

Status

Completed Phase 1
trials for advanced

solid tumors

Widely used for type 2
diabetes, extensive
investigation in

oncology

Limited clinical use

due to toxicity

Key Findings:

o Preclinical data indicates that IM156 is more potent at decreasing the oxygen consumption

rate (OCR) in tumor cells compared to metformin.[3]

e IM156 is a more potent activator of AMP-activated protein kinase (AMPK), a key downstream
effector of PC1 inhibition, than metformin.[10]

e Compared to phenformin, which also shows high potency, IM156 has demonstrated a more

manageable safety profile in clinical trials.[5][11]

Experimental Protocols
Oxygen Consumption Rate (OCR) Assay using Seahorse

XF Analyzer
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This protocol is a standard method for assessing mitochondrial respiration and determining the
effect of inhibitors like IM156.

Materials:

o Seahorse XF Cell Culture Microplate

e Seahorse XF Calibrant Solution

« Seahorse XF Assay Medium (e.g., DMEM without bicarbonate, supplemented with glucose,
pyruvate, and glutamine)

e IM156, Metformin, Phenformin, and other test compounds

e Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

e Cancer cell line of interest

Procedure:

o Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a predetermined
optimal density and allow them to adhere overnight.

o Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant
solution overnight at 37°C in a non-CO2 incubator.

o Compound Preparation: Prepare stock solutions of IM156, metformin, and phenformin in a
suitable solvent (e.g., DMSO). Further dilute the compounds in the Seahorse XF assay
medium to the desired final concentrations.

o Assay Preparation:

o Remove the cell culture medium from the wells.

o Wash the cells gently with pre-warmed Seahorse XF assay medium.

o Add the appropriate volume of pre-warmed Seahorse XF assay medium to each well.
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o Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow the cells to
equilibrate.

o Seahorse XF Analyzer Setup:
o Load the hydrated sensor cartridge with the prepared compounds.
o Place the cell culture plate in the Seahorse XF Analyzer.
o Initiate the calibration and assay protocol.

o Data Acquisition: The instrument will measure the OCR at baseline and after the injection of
the test compounds. For a mitochondrial stress test, sequential injections of oligomycin,
FCCP, and a mixture of rotenone and antimycin A are performed to measure key parameters
of mitochondrial function.[12]

» Data Analysis: Analyze the OCR data to determine the dose-dependent inhibitory effects of
each compound on mitochondrial respiration.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement Validation

CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a
cellular environment.[13][14][15]

Materials:

Cancer cell line of interest

IM156

Phosphate-buffered saline (PBS) with protease inhibitors

Lysis buffer

Antibody specific to a subunit of mitochondrial complex |

Secondary antibody conjugated to HRP

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://bio-protocol.org/en/bpdetail?id=2850&type=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC10108388/
https://www.cetsa.org/
https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e Chemiluminescence substrate

e Western blotting equipment

Procedure:

o Compound Treatment: Treat cultured cancer cells with IM156 at various concentrations or a
vehicle control for a specified time.

o Heating: Resuspend the cells in PBS and divide them into aliquots. Heat the aliquots at a
range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room
temperature.

o Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

o Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured
target protein) from the precipitated, denatured proteins by centrifugation at high speed.

o Protein Quantification and Western Blotting:

[e]

Quantify the protein concentration in the soluble fractions.

o

Resolve equal amounts of protein from each sample by SDS-PAGE.

[¢]

Transfer the proteins to a PVDF membrane.

[¢]

Probe the membrane with a primary antibody against a subunit of mitochondrial complex I,
followed by an HRP-conjugated secondary antibody.

o Detection and Analysis: Detect the protein bands using a chemiluminescence substrate. The
increased thermal stability of the target protein in the presence of IM156 will result in a
higher amount of soluble protein at elevated temperatures, which can be quantified by
densitometry.

Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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